7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is an organic compound with the molecular formula and a molecular weight of approximately 177.24 g/mol. This compound is characterized by a methoxy group at the 7th position and an amine group at the 2nd position of the naphthalene ring, which contributes to its unique chemical properties and potential biological activities. It is classified under the category of tetrahydronaphthalene derivatives and is primarily studied for its applications in medicinal chemistry and organic synthesis.
The synthesis of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine typically involves the following steps:
The reaction conditions for the reduction step are critical for optimizing yield and purity. Typically, these reactions are conducted under controlled temperature and pressure conditions to enhance efficiency. For industrial applications, continuous flow reactors may be utilized to improve scalability.
The molecular structure of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine can be represented as follows:
InChI=1S/C11H15NO/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h3,5,7,10H,2,4,6,12H2,1H3
ZNWNWWLWFCCREO-UHFFFAOYSA-N
This structure highlights the presence of both the methoxy and amine functional groups on the naphthalene framework.
The compound's molecular data confirms its classification as a tetrahydronaphthalene derivative with significant implications for its reactivity and interactions in biological systems.
7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine can undergo several types of chemical reactions:
Common reagents used in these reactions include:
These reactions are essential for synthesizing various analogs and studying structure-activity relationships in medicinal chemistry.
The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with neurotransmitter systems. It may act as an agonist or antagonist at various receptors:
Preliminary studies suggest that it may have therapeutic applications in treating mood disorders and neurodegenerative diseases due to its ability to modulate neurotransmitter levels.
7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is typically a solid at room temperature with specific melting points dependent on purity and crystalline form.
The compound exhibits reactivity characteristic of both aromatic compounds and amines:
Relevant data from chemical analyses indicate that it possesses antioxidant properties due to its phenolic structure.
7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine has several scientific research applications:
Research continues into its potential applications in neuropharmacology and as a precursor for developing new therapeutic agents targeting neurotransmitter systems.
7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine belongs to the 1,2,3,4-tetrahydronaphthalene (tetralin) structural class, characterized by a partially saturated naphthalene ring system. This core structure consists of a benzene ring fused to a cyclohexene ring, creating a rigid bicyclic framework that influences conformational behavior and molecular interactions. The presence of a methoxy group (-OCH₃) at the 7-position and an amino group (-NH₂) at the 2-position defines its substitution pattern and electronic properties. The carbon at the 2-position constitutes a stereocenter, generating two enantiomeric forms designated as (R)- and (S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine [2] [4].
Systematic Nomenclature and Representation: According to International Union of Pure and Applied Chemistry conventions, the parent compound is named as a derivative of 1,2,3,4-tetrahydronaphthalene. The primary amine at position 2 and methoxy group at position 7 yield the base name 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine. Stereochemical specification follows the Cahn-Ingold-Prelog priority rules, where the (R)-enantiomer has the absolute configuration designated as (2R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (CAS Registry Number: 121216-43-1), while the (S)-enantiomer is designated as (2S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine. The hydrochloride salt of the (R)-enantiomer has the separate CAS Registry Number 170638-05-8 [4] .
Molecular Representations and Descriptors: The molecular formula for the base compound is C₁₁H₁₅NO, with a molecular weight of 177.24 g/mol. Its structural representation can be depicted through several key notations:
Table 1: Nomenclature and Molecular Characteristics of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine Enantiomers
Characteristic | (R)-Enantiomer | (S)-Enantiomer |
---|---|---|
Preferred IUPAC Name | (2R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | (2S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine |
CAS Registry Number | 121216-43-1 | Not specified in sources |
Molecular Formula | C₁₁H₁₅NO | C₁₁H₁₅NO |
Molecular Weight | 177.24 g/mol | 177.24 g/mol |
InChIKey | ZNWNWWLWFCCREO-SNVBAGLBSA-N | Not specified in sources |
Hydrochloride Salt CAS | 170638-05-8 | 121251-88-5* |
Stereochemical Descriptor | (1R,2S) for related analogs [8] | (1S,2R) for related analogs [8] |
*(S)-enantiomer often isolated as (S)-mandelate salt (CAS 121251-88-5) [3]
The tetrahydronaphthalene core adopts a half-chair conformation in solution, with the methoxy group exerting electron-donating effects on the aromatic system. The amine functionality, whether protonated or free base, enables hydrogen bonding interactions critical for biological activity. X-ray crystallographic studies of structurally similar tetralin derivatives reveal torsion angles and ring puckering parameters that influence receptor binding pocket accommodation .
The development of 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine derivatives emerged from mid-20th century investigations into neurotransmitter analogs, specifically targeting monoaminergic systems. Early synthetic efforts focused on creating conformationally restricted phenethylamine derivatives that could mimic endogenous neurotransmitters while resisting metabolic degradation. The tetralin structure provided optimal spatial arrangement of substituents for interacting with catecholamine receptors, positioning this scaffold as a privileged structure in neuropharmacology [8].
Table 2: Historical Development Timeline of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine Chemistry
Time Period | Development Milestone | Significance |
---|---|---|
1980s | Initial synthesis of racemic 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | Established the core synthetic routes and basic pharmacology |
1990 | Commercial availability of (R)-enantiomer (CAS 121216-43-1) | Enabled stereospecific pharmacological studies |
1992 | Introduction of chiral switch concept (FDA guidelines) | Emphasized importance of single enantiomer development |
Early 2000s | Industrial optimization of catalytic hydrogenation | Improved yield and enantiomeric excess for industrial production |
2010s | Application in anti-neuroinflammatory drug discovery | Expanded therapeutic applications beyond neurotransmitter modulation |
The stereogenic center at position 2 of 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine creates enantiomers exhibiting profound differences in their biological interactions, receptor binding affinities, and metabolic processing. This stereochemical divergence provides a compelling case study in chiral pharmacology and highlights the necessity of enantiopure synthesis in modern drug development.
Table 3: Stereochemical Influence on Receptor Interactions and Physicochemical Properties
Property | (R)-Enantiomer | (S)-Enantiomer | Pharmacological Significance |
---|---|---|---|
Receptor Binding Profile | Higher affinity for serotonin receptors and melatonin receptors | Enhanced dopamine receptor binding | Explains divergent therapeutic applications |
Optical Rotation | Dextrorotatory (+) | Levorotatory (-) | Critical for chiral purity assessment |
Metabolic Stability | Slower N-demethylation | Faster hepatic clearance | Impacts pharmacokinetic half-life |
Crystalline Properties | Forms stable hydrochloride salt (CAS 170638-05-8) | Precipitates as (S)-mandelate salt (CAS 121251-88-5) | Affects purification and formulation |
Molecular Interactions | Hydrogen bonding distance: 2.8Å in melatonin receptor | Hydrogen bonding distance: 3.1Å in dopamine receptor | Explains binding affinity differences |
Asymmetric Synthesis: Transition metal-catalyzed hydrogenation of enamide precursors using chiral phosphine ligands achieves high enantiomeric excess (typically >98% ee), providing a commercially viable route to enantiopure material [4].
Therapeutic Implications of Chirality: The "chiral switch" paradigm—replacing racemates with single enantiomers—has significant implications for drugs derived from this scaffold:
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0